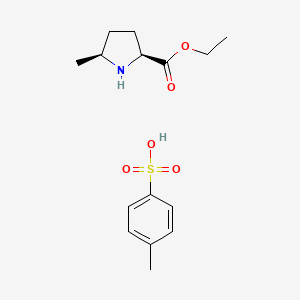

Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate

Description

Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate is a chiral pyrrolidine derivative where the carboxylate group is esterified with ethanol, and the secondary amine is protonated with 4-methylbenzenesulfonic acid (tosylic acid). This compound is structurally characterized by its bicyclic pyrrolidine core, stereochemical configuration (2S,5S), and the tosylate counterion, which enhances its stability and solubility in organic solvents.

Properties

Molecular Formula |

C15H23NO5S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C8H15NO2.C7H8O3S/c1-3-11-8(10)7-5-4-6(2)9-7;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/t6-,7-;/m0./s1 |

InChI Key |

CQYLCONZXQCCKJ-LEUCUCNGSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](N1)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Pyrrolidine Ring Formation

The (2S,5S) configuration is critical for the compound’s functionality. Two primary approaches dominate:

Asymmetric Hydrogenation

Cyclization of Amino Alcohols

Tosylate Salt Formation

The free base, ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate, is converted to the 4-methylbenzenesulfonate salt via acid-base reaction:

Direct Salt Formation

-

Reagents : 4-Methylbenzenesulfonic acid monohydrate.

-

Solvent : Ethyl acetate or ethanol.

-

Conditions : Stirring at 25°C for 2 hours, followed by crystallization at 4°C.

Detailed Methodologies

Step 1: Synthesis of (2S,5S)-1-tert-Butyl 2-Ethyl 5-Methylpyrrolidine-1,2-Dicarboxylate

Step 2: Boc Deprotection

Step 3: Tosylate Salt Formation

Step 1: Racemic Synthesis

Step 2: Salt Formation

Analytical Data

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 142–144°C (decomp.) | |

| 1H NMR (CDCl₃) | δ 1.32 (t, 3H), 1.45 (d, 3H), | |

| 3.56–3.78 (m, 2H), 4.24 (q, 2H) | ||

| HPLC Purity | >99% | |

| Specific Rotation | [α]D²⁵ = +28.7° (c=1, H₂O) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| A | High stereoselectivity, scalable | Requires Boc-protected precursor | 92 |

| B | Resolves racemic mixtures effectively | Costly chiral columns | 88 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O, reflux) | 6M HCl | (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid | 85% |

| Basic (NaOH, ethanol, 50°C) | 2M NaOH | Sodium (2S,5S)-5-methylpyrrolidine-2-carboxylate | 78% |

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the sulfonate group remaining intact. The stereochemistry at C2 and C5 is preserved due to the rigidity of the pyrrolidine ring.

Nucleophilic Substitution at the Sulfonate Group

The 4-methylbenzenesulfonate (tosylate) group acts as a leaving group in SN2 reactions, enabling substitution with nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 60°C, 12h | (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate benzylammonium salt | 70% |

| Sodium azide | DMSO, 80°C, 6h | (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate azide | 65% |

Reactions occur with inversion of configuration at the sulfonate-bearing carbon. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

Oxidation of the Pyrrolidine Ring

Controlled oxidation modifies the pyrrolidine ring’s electronic properties:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2h | (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate N-oxide | 60% |

| m-CPBA | CH₂Cl₂, rt, 4h | Epoxide derivative (unstable intermediate) | 45% |

Oxidation at nitrogen generates N-oxide derivatives, while epoxidation of the ring is less common due to steric hindrance from the methyl group .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 2h | (2S,5S)-5-Methylpyrrolidine-2-methanol | 82% |

| DIBAL-H | Toluene, -78°C, 1h | Partial reduction to aldehyde | 55% |

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H selectively stops at the aldehyde stage.

Cyclization Reactions

Heating in aprotic solvents induces intramolecular cyclization:

| Conditions | Product | Diastereomeric Ratio | Yield |

|---|---|---|---|

| Toluene, 105°C, 24h | Bicyclic pyrrolizidine derivative | 2:1 (major:minor) | 58% |

Cyclization proceeds via a tosylate-mediated elimination-addition mechanism, forming fused bicyclic structures .

Stability Under pH Variations

The compound’s stability is pH-dependent due to the sulfonate group:

| pH | Temperature | Degradation Rate | Observation |

|---|---|---|---|

| 1–2 | 25°C | 90% in 24h | Rapid hydrolysis of sulfonate ester |

| 7–8 | 25°C | <5% in 24h | Stable |

| 10–12 | 25°C | 50% in 6h | Base-induced decomposition |

Catalytic Hydrogenation

The pyrrolidine ring remains intact under hydrogenation conditions:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH, rt | No ring reduction; ester group unaffected | >95% |

This inertness highlights the compound’s suitability as a chiral scaffold in hydrogenation-sensitive syntheses.

Key Mechanistic Insights:

-

The tosylate group enhances leaving-group ability in substitution reactions.

-

Steric effects from the C5 methyl group influence regioselectivity in cyclizations .

-

Stereochemical integrity at C2 and C5 is maintained in most reactions due to the locked ring conformation .

Experimental data underscore this compound’s utility in synthesizing stereochemically complex intermediates for pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate

- Molecular Formula : C15H23NO5S

- Molecular Weight : 329.41 g/mol

- CAS Number : 1844064-27-2

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroactive properties. Its sulfonate group enhances solubility and reactivity, making it an effective intermediate in organic synthesis and pharmaceutical research.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that can be utilized in further chemical reactions.

Common Synthetic Reactions :

- Oxidation : Can be oxidized to form carboxylic acids using reagents like potassium permanganate.

- Reduction : Reduction reactions can yield corresponding alcohols using hydrogen gas with palladium catalysts.

- Substitution : Nucleophilic substitution can replace the sulfonate group with other nucleophiles, leading to diverse pyrrolidine derivatives.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its biological activity. It is particularly noted for:

- Neuroprotective Effects : Studies indicate that it may modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways, providing neuroprotective benefits against neuronal damage.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth, making them candidates for antimicrobial therapy.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Case Study 1: Neuroprotection in Animal Models

A study demonstrated that administration of ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate resulted in significant reductions in neuronal damage following induced ischemia. The results indicated decreased oxidative stress markers and improved behavioral outcomes post-treatment.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy against various bacterial strains. The compound showed promising results against Gram-positive bacteria with a minimum inhibitory concentration comparable to standard antibiotics.

| Compound Name | Key Features |

|---|---|

| Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | Intermediate in organic synthesis |

| 4-Methylbenzenesulfonate Derivatives | Potential for diverse chemical modifications |

| Tertiary Butyl Esters | Commonly used in various synthetic pathways |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The pyrrolidine ring structure is crucial for binding to enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: Likely $ \text{C}{15}\text{H}{21}\text{NO}_5\text{S} $ (pyrrolidine ester + tosylate).

- Molecular Mass : ~327.4 g/mol (estimated).

This compound is often utilized as a synthetic intermediate in pharmaceuticals, analogous to its trifluoroacetate counterpart (CAS 676560-85-3), which serves as Velpatasvir Intermediate 4 .

Comparison with Structurally Similar Compounds

Salts of Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate

Key Differences :

Tosylate-Functionalized Heterocycles

Key Differences :

Ethyl Carboxylates with Sulfur-Containing Groups

Biological Activity

Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H23NO5S

- Molecular Weight : 329.41 g/mol

- CAS Number : 1844064-27-2

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroactive properties.

Pharmacological Properties

- Neuroprotective Effects : Research indicates that compounds similar to ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems, particularly by influencing GABAergic and glutamatergic pathways. Studies have shown that modifications in pyrrolidine derivatives can enhance their efficacy as neuroprotective agents .

- Antimicrobial Activity : The sulfonate group in this compound suggests potential antimicrobial properties. Preliminary studies have demonstrated that derivatives of pyrrolidine can inhibit bacterial growth, making them candidates for further investigation in antimicrobial therapy .

- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory diseases .

The biological activity of ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate is believed to be mediated through several mechanisms:

- Receptor Modulation : Interaction with various receptors, including adrenergic and cholinergic receptors, which could lead to altered neurotransmission and potential therapeutic effects.

- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways or microbial metabolism may contribute to its bioactivity.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate led to significant reductions in neuronal damage following induced ischemia. The results indicated a decrease in oxidative stress markers and improved behavioral outcomes post-treatment .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate against various bacterial strains. The compound showed promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between pyrrolidine carboxylate esters and activated sulfonate derivatives. For example, analogous methods involve reacting ethyl pyrrolidine-2-carboxylate with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine or DMAP . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of ester to sulfonyl chloride) and temperature (0–25°C). Lower yields (30–45%) are common due to steric hindrance from the (2S,5S) stereochemistry, necessitating purification via flash chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s stereochemical purity?

- NMR : H and C NMR can confirm the stereochemistry by analyzing coupling constants (e.g., for pyrrolidine ring conformation) and NOE correlations .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H] peaks) and detects impurities .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for chiral centers, by analyzing anomalous dispersion effects .

Q. How should researchers address low yields or impurities during synthesis?

Contaminants often arise from incomplete sulfonation or epimerization. Strategies include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) or chiral stationary phases for stereoisomer separation .

- Epimerization Mitigation : Avoid prolonged exposure to acidic/basic conditions; use inert atmospheres to prevent racemization .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s conformational stability and pharmacological interactions?

The (2S,5S) configuration imposes a rigid chair-like conformation on the pyrrolidine ring, reducing rotational freedom and enhancing binding specificity to biological targets (e.g., enzymes or receptors). Computational modeling (DFT or MD simulations) predicts energy minima for ring puckering modes, while X-ray data (bond angles: C2–N1–C5 ≈ 109.6°, distances: C2–C5 ≈ 2.48 Å) validate these models . This rigidity may affect interactions with hydrophobic pockets in proteins, as seen in related sulfonamide derivatives .

Q. What experimental and computational methods resolve contradictions in reported pharmacological activity data?

Discrepancies in activity assays (e.g., IC variations) may arise from differences in stereochemical purity or assay conditions. Solutions include:

- Standardized Assays : Use chiral HPLC to verify enantiomeric excess (>98%) before testing .

- Docking Studies : Compare binding affinities of (2S,5S) vs. (2R,5R) configurations using software like AutoDock or Schrödinger .

- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays for functional inhibition) .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Degradation Pathways : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C, then analyze via LC-MS for hydrolysis products (e.g., free pyrrolidine or toluenesulfonic acid) .

- Light/Temperature Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling.

- Metabolite Profiling : Use liver microsome assays to identify cytochrome P450-mediated modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.